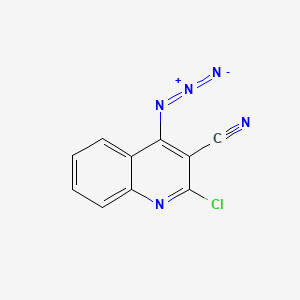![molecular formula C82H90N8O2S5 B12813299 2-[(2Z)-2-[[23-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3,27-bis(2-ethylhexyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B12813299.png)
2-[(2Z)-2-[[23-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3,27-bis(2-ethylhexyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2Z)-2-[[23-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3,27-bis(2-ethylhexyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile is a highly complex organic compound. It features multiple functional groups and a large, intricate molecular structure, making it a subject of interest in advanced chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of various intermediates. Typical synthetic routes may include:
Formation of the indene core: This could involve cyclization reactions.
Introduction of the dicyanomethylidene group: This might be achieved through nucleophilic substitution or addition reactions.
Attachment of the ethylhexyl and undecyl groups: These steps could involve alkylation reactions.
Industrial Production Methods
Given the complexity of the compound, industrial production would require precise control over reaction conditions, including temperature, pressure, and the use of catalysts. The scalability of the synthesis would depend on the efficiency and yield of each step.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms or the indene core.
Reduction: Reduction reactions could target the dicyanomethylidene group or other electron-deficient sites.
Substitution: Various substitution reactions might occur, especially at the positions with alkyl groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halogens or alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce more saturated derivatives.
Aplicaciones Científicas De Investigación
This compound could have various applications in scientific research, including:
Chemistry: As a model compound for studying complex organic reactions.
Biology: Potentially as a probe for biological systems due to its unique structure.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Possible use in materials science or as a precursor for advanced materials.
Mecanismo De Acción
The mechanism by which this compound exerts its effects would depend on its interactions with molecular targets. Potential pathways might include:
Binding to specific proteins or enzymes: Affecting their activity.
Interacting with cellular membranes: Altering their properties.
Modulating signaling pathways: Influencing cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
Other indene derivatives: Such as indene itself or simpler indene-based compounds.
Dicyanomethylidene compounds: Including those with different core structures.
Sulfur-containing heterocycles: Like thiophenes or thiazoles.
Uniqueness
This compound’s uniqueness lies in its highly complex structure, which combines multiple functional groups and large alkyl chains. This complexity may confer unique properties and reactivity compared to simpler analogs.
Propiedades
Fórmula molecular |
C82H90N8O2S5 |
|---|---|
Peso molecular |
1380.0 g/mol |
Nombre IUPAC |
2-[(2Z)-2-[[23-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3,27-bis(2-ethylhexyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile |
InChI |
InChI=1S/C82H90N8O2S5/c1-7-13-17-19-21-23-25-27-29-41-59-63(43-61-65(53(45-83)46-84)55-37-31-33-39-57(55)75(61)91)93-81-73-79(95-77(59)81)67-69-70(88-97-87-69)68-72(71(67)89(73)49-51(11-5)35-15-9-3)90(50-52(12-6)36-16-10-4)74-80(68)96-78-60(42-30-28-26-24-22-20-18-14-8-2)64(94-82(74)78)44-62-66(54(47-85)48-86)56-38-32-34-40-58(56)76(62)92/h31-34,37-40,43-44,51-52H,7-30,35-36,41-42,49-50H2,1-6H3/b61-43-,62-44- |
Clave InChI |
AQGSDAUCGRTLKJ-ZANQYWCJSA-N |
SMILES isomérico |
CCCCCCCCCCCC1=C(SC2=C1SC3=C2N(C4=C3C5=NSN=C5C6=C4N(C7=C6SC8=C7SC(=C8CCCCCCCCCCC)/C=C/9\C(=O)C1=CC=CC=C1C9=C(C#N)C#N)CC(CCCC)CC)CC(CCCC)CC)/C=C/1\C(=O)C2=CC=CC=C2C1=C(C#N)C#N |
SMILES canónico |
CCCCCCCCCCCC1=C(SC2=C1SC3=C2N(C4=C3C5=NSN=C5C6=C4N(C7=C6SC8=C7SC(=C8CCCCCCCCCCC)C=C9C(=C(C#N)C#N)C1=CC=CC=C1C9=O)CC(CC)CCCC)CC(CC)CCCC)C=C1C(=C(C#N)C#N)C2=CC=CC=C2C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Indolizino[6,5,4,3-ija]quinoline](/img/structure/B12813254.png)
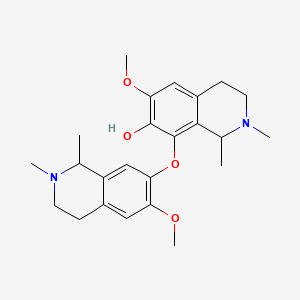
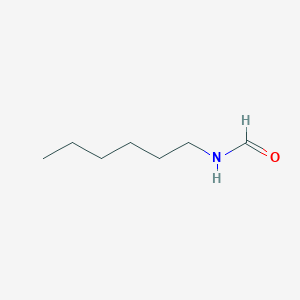
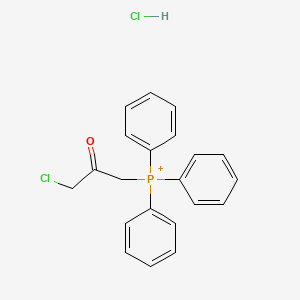
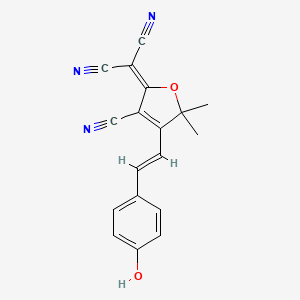

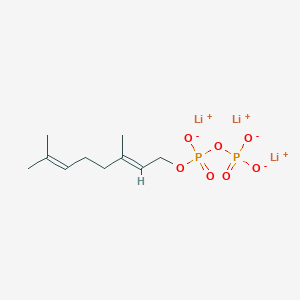
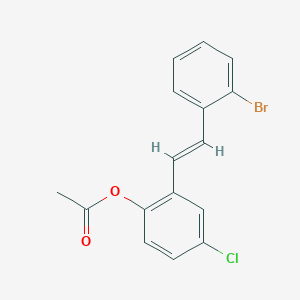

![2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-2-methylpropanoic acid](/img/structure/B12813296.png)
